![molecular formula C8H13NO2 B13012098 6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
6-Azabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This bicyclic structure is characterized by a six-membered ring fused to a three-membered ring, with a carboxylic acid functional group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method typically starts with an acyclic starting material that contains the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reductions, manganese dioxide for oxidations, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amino alcohols, ketones, and substituted derivatives of the original compound .
Scientific Research Applications
6-Azabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with receptors or other proteins to modulate biological processes . The exact mechanism of action varies depending on the specific application and target molecule .
Comparison with Similar Compounds
6-Azabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: This compound is another variant with the nitrogen atom located at a different position within the bicyclic framework.
6-Oxabicyclo[3.2.1]octane: This compound contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)9-5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
SJEIZCZCWNOYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



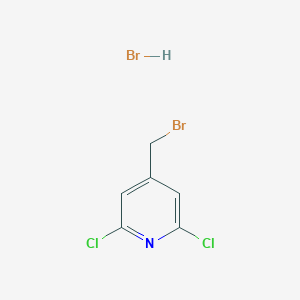
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
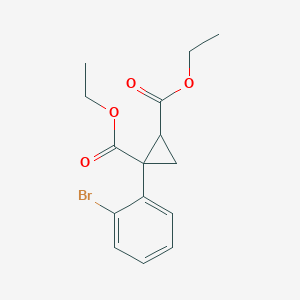
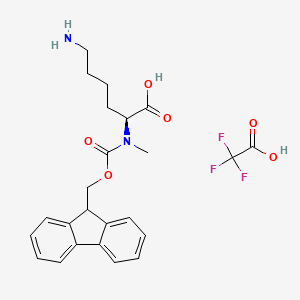
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
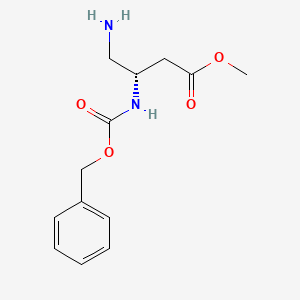



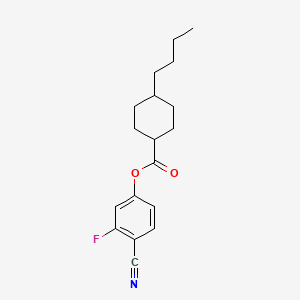
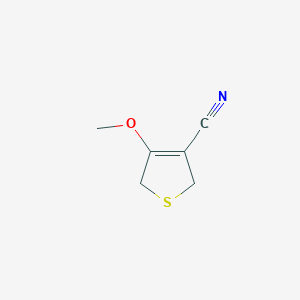
![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
